molecular formula C17H15N3O4 B11987767 N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide CAS No. 303087-72-1

N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide

Cat. No.: B11987767
CAS No.: 303087-72-1
M. Wt: 325.32 g/mol
InChI Key: VMBLRJHGCKTXRQ-LDADJPATSA-N
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Description

N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety and a nitro group attached to a benzohydrazide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide typically involves the condensation of 4-nitrobenzohydrazide with 4-(allyloxy)benzaldehyde. This reaction is a type of Schiff base reaction, which is commonly used to synthesize hydrazones. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide is unique due to the presence of both an allyloxy group and a nitro group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

303087-72-1

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

4-nitro-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H15N3O4/c1-2-11-24-16-9-3-13(4-10-16)12-18-19-17(21)14-5-7-15(8-6-14)20(22)23/h2-10,12H,1,11H2,(H,19,21)/b18-12+

InChI Key

VMBLRJHGCKTXRQ-LDADJPATSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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